molecular formula C9H9NO3 B1600942 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 6529-94-8

7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1600942
CAS No.: 6529-94-8
M. Wt: 179.17 g/mol
InChI Key: UGJVRGLKGBFDOD-UHFFFAOYSA-N
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Description

7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazinones This compound is characterized by a benzene ring fused to an oxazine ring, with a methoxy group attached at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one involves the cyclization of appropriate precursors under specific conditions. For instance, the Rh-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters has been successfully developed. This method provides a series of chiral dihydrobenzoxazinones with high conversion rates and yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydrobenzoxazinones.

Scientific Research Applications

7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the methoxy group at the 7th position.

    7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one: Has a hydroxyl group instead of a methoxy group.

    7-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a chlorine atom at the 7th position.

Uniqueness

The presence of the methoxy group at the 7th position in 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one imparts unique chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

7-methoxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-12-6-2-3-7-8(4-6)13-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJVRGLKGBFDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469228
Record name 7-METHOXY-2H-1,4-BENZOXAZIN-3(4H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6529-94-8
Record name 7-Methoxy-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6529-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-METHOXY-2H-1,4-BENZOXAZIN-3(4H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloro-N-(2-hydroxy-4-methoxy-phenyl)-acetamide (390.0 g, 0.18 mol) and powdered potassium carbonate (27.6 g, 0.2 mol) were added to 1000 mL acetone, and the reaction mixture was refluxed under nitrogen for eight hours. The reaction mixture was cooled, solids were removed by filtration, and the liquid was concentrated under reduced pressure to give 32.56 g of crude 7-Methoxy-4H-benzo[1,4]oxazin-3-one. (M+H)=180.
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390 g
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1000 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

DIPEA (2.2 mL, 12.5 mmol) was added to 2-amino-5-methoxyphenol hydrochloride (1 g, 5.7 mmol) in THF (13 mL). The reaction mixture was cooled to 0° C., chloroacetyl chloride (0.5 mL, 6.3 mmol) was added portionwise and then stirred at 0° C. for 5 minutes. Further DIPEA (1.1 mL, 6.3 mmol) was added and the mixture was allowed to warm to r.t. and stirred for 3 days. The majority of the THF was removed in vacuo. EtOAc (50 mL) and water (50 mL) were added. The aqueous layer was extracted with EtOAc (2×50 mL) and the combined organic fractions were washed with brine (20 mL), dried (MgSO4), filtered and the solvent was evaporated in vacuo. To a portion of the crude material (0.250 g, 1.159 mmol) in MeCN (6 mL) was added potassium carbonate (0.449 g, 3.246 mmol) followed by THF (2 mL). The reaction mixture was stirred at r.t. for 5 h and then concentrated in vacuo. Water (5 mL) was added and the solid collected by filtration, washed with water (3×5 mL) and dried in vacuo to give the title compound (0.173 g, 17%) as a red solid. δH (DMSO-d6) 10.53 (1H, br s), 6.80 (1H, d, J 8.5 Hz), 6.58-6.51 (2H, m), 4.52 (2H, s), 3.69 (3H, s). LCMS (ES+) 180.1 (M+H)+, RT 2.27 minutes (Method 1).
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2.2 mL
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1 g
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13 mL
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0.5 mL
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1.1 mL
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crude material
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0.25 g
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0.449 g
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6 mL
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2 mL
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Yield
17%

Synthesis routes and methods IV

Procedure details

2-amino-5-methoxy-phenol hydrochloride (4.0 g, 22.8 mmol) was dissolved in 100 mL of chloroform in a 500 mL round-bottom flask and treated with 80 mL of saturated sodium bicarbonate solution. This mixture was stirred rapidly and was cooled to 0° C. in an ice bath. A solution of bromoacetyl bromide (2.98 mL, 34.2 mmol) in 20 mL of chloroform was added slowly. After 2 hours, HPLC (Eclipse XDB-C18, 4.6×250 mm, 5 micron, 1-99% CH3CN/H2O with 0.1% trifluoroacetic acid) showed that all of the starting material (Rt=2.4 min) was consumed and that a major product peak had formed (Rt=4.5 min). The reaction was diluted with 200 mL of chloroform and 200 mL of water. The layers were separated and the aqueous layer was extracted with chloroform (3×150 mL). The combined organic layers were dried over magnesium sulfate, filtered, and concentrated to a red-brown solid. This solid was dissolved in 200 mL of anhydrous DMF, treated with potassium carbonate (3.2 g, 22.8 mmol) and heated to 85° C. After two hours, HPLC showed that all of the material had converted to a new product (Rt=4.4 min), so the reaction mixture was allowed to cool to room temperature and was poured into 700 mL of water. The aqueous phase was extracted with ethyl acetate (3×200 mL) and the combined organic layers were washed with water (3×500 mL) and saturated NaCl (1×200 mL), dried over magnesium sulfate, filtered, and concentrated to give 7-(methyloxy)-2H-1,4-benzoxazin-3(4H)-one (1.42 g, 7.9 mmol, 34%) as a red-orange solid. MS (ES) m/e 180 [M+H]+.
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700 mL
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4 g
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100 mL
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80 mL
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2.98 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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